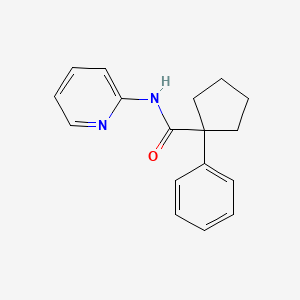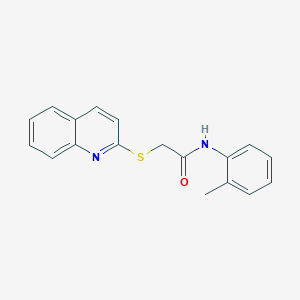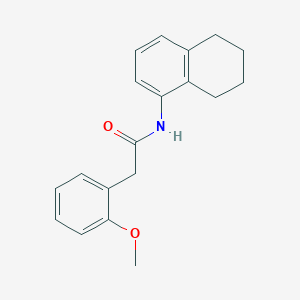
1-phenyl-N-2-pyridinylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-2-pyridinylcyclopentanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system.
作用机制
1-phenyl-N-2-pyridinylcyclopentanecarboxamide acts as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. By binding to a specific site on the receptor, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. It also increases the release of neurotransmitters such as glutamate and acetylcholine, which are involved in cognitive function. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily cross the blood-brain barrier, making it an ideal tool for studying the central nervous system. It has also been extensively studied and has a well-understood mechanism of action. However, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has some limitations as well. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of the compound in the body. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been shown to have some toxic effects at high doses, which can limit its use in experiments.
未来方向
There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. One area of interest is the development of new drugs that target the NMDA receptor, based on the mechanism of action of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide. Another area of interest is the use of 1-phenyl-N-2-pyridinylcyclopentanecarboxamide to study the mechanisms of drug addiction and to develop new treatments for drug abuse. Additionally, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide could be used to study the effects of aging on the central nervous system and to develop new treatments for age-related cognitive decline.
Conclusion:
In conclusion, 1-phenyl-N-2-pyridinylcyclopentanecarboxamide is a synthetic compound that has been widely used in scientific research to study the central nervous system. It acts as a positive allosteric modulator of the NMDA receptor, enhancing learning and memory. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving 1-phenyl-N-2-pyridinylcyclopentanecarboxamide, including the development of new drugs and the study of aging and cognitive decline.
合成方法
1-phenyl-N-2-pyridinylcyclopentanecarboxamide can be synthesized through a multistep process involving the reaction of 2-pyridinecarboxylic acid with phenylmagnesium bromide, followed by cyclization with cyclopentanone. The resulting compound can be purified through column chromatography to obtain pure 1-phenyl-N-2-pyridinylcyclopentanecarboxamide.
科学研究应用
1-phenyl-N-2-pyridinylcyclopentanecarboxamide has been extensively used in scientific research to study the central nervous system. It has been shown to enhance memory and learning in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. 1-phenyl-N-2-pyridinylcyclopentanecarboxamide has also been used to study the mechanisms of drug addiction and to develop new treatments for drug abuse.
属性
IUPAC Name |
1-phenyl-N-pyridin-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-16(19-15-10-4-7-13-18-15)17(11-5-6-12-17)14-8-2-1-3-9-14/h1-4,7-10,13H,5-6,11-12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNDILHNQLVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-2-yl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)


![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![N-benzyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5720149.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)